
3-Hydroxymephenytoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Hydroxymephenytoin is a metabolite of the anticonvulsant drug mephenytoin. It is a phenylhydantoin derivative and is primarily formed through the hydroxylation of mephenytoin by the cytochrome P450 enzyme CYP2C19. This compound is of significant interest in pharmacogenetics and drug metabolism studies due to its role in assessing CYP2C19 enzyme activity .
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxymephenytoin is synthesized through the hydroxylation of mephenytoin. The reaction is typically catalyzed by the enzyme CYP2C19 in the presence of NADPH and oxygen. The reaction conditions involve incubating mephenytoin with human liver microsomes or cDNA-expressed CYP2C19 in a suitable buffer system .
Industrial Production Methods: the enzymatic hydroxylation method described above can be scaled up using bioreactors containing recombinant CYP2C19 enzymes and optimized reaction conditions to increase yield .
化学反応の分析
Types of Reactions: 3-Hydroxymephenytoin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of CYP enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of mephenytoin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
科学的研究の応用
3-Hydroxymephenytoin has several scientific research applications:
Pharmacogenetics: It is used as a probe to assess CYP2C19 enzyme activity in individuals, helping to understand genetic polymorphisms and their impact on drug metabolism.
Drug Metabolism Studies: It serves as a model compound to study the metabolic pathways and interactions of drugs metabolized by CYP2C19.
Toxicology: Research on its metabolites helps in understanding the potential toxic effects of mephenytoin and related compounds.
Clinical Pharmacology: It aids in optimizing drug dosing regimens based on individual metabolic profiles.
作用機序
The primary mechanism of action of 3-Hydroxymephenytoin involves its formation through the hydroxylation of mephenytoin by CYP2C19. This enzyme-mediated reaction is crucial for the metabolism of several drugs. The hydroxylation process increases the compound’s polarity, facilitating its excretion from the body. The molecular targets include the active site of CYP2C19, where the hydroxylation reaction occurs .
類似化合物との比較
Mephenytoin: The parent compound, used as an anticonvulsant.
Phenytoin: Another anticonvulsant with a similar structure but different metabolic pathways.
Nirvanol: A metabolite of mephenytoin with distinct pharmacological properties.
Uniqueness: 3-Hydroxymephenytoin is unique due to its specific formation via CYP2C19-mediated hydroxylation. This makes it a valuable probe for studying CYP2C19 activity and understanding individual variations in drug metabolism .
特性
CAS番号 |
74634-57-4 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.255 |
IUPAC名 |
5-ethyl-5-(3-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-3-12(8-5-4-6-9(15)7-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) |
InChIキー |
GCSZMGDCONAMDK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC(=CC=C2)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-Hydroxymephenytoin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)
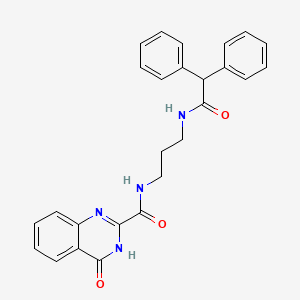
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
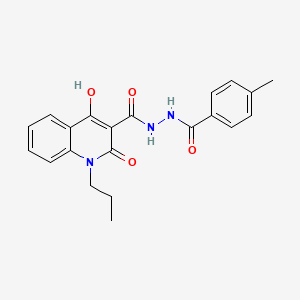
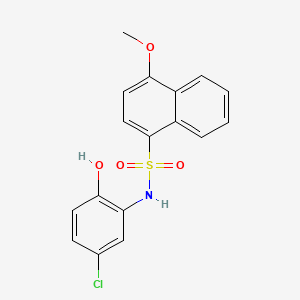


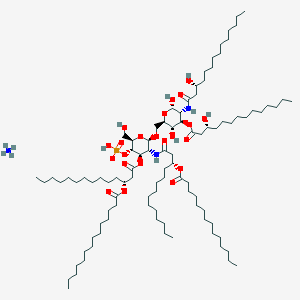
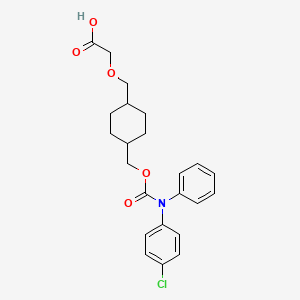
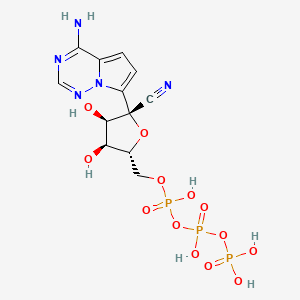

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B604919.png)
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)
